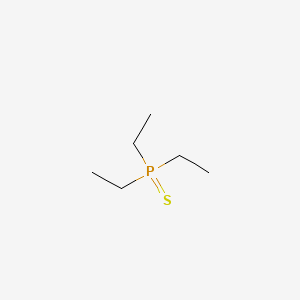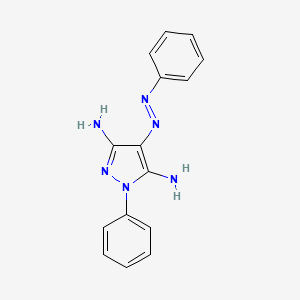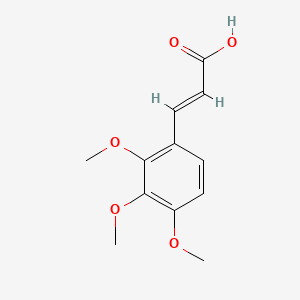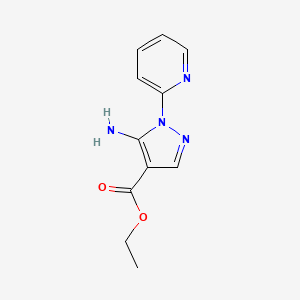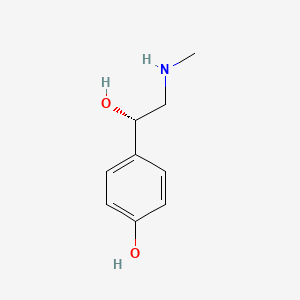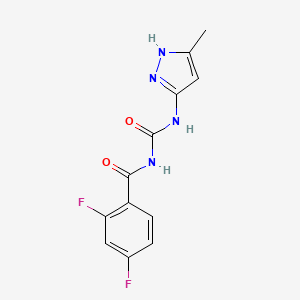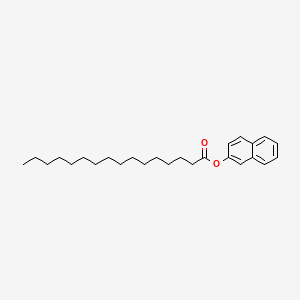
beta-NAPHTHYL PALMITATE
Overview
Description
Beta-Naphthyl Palmitate: Hexadecanoic acid 2-naphthyl ester , is an organic compound with the molecular formula C26H38O2. It is a derivative of naphthalene and palmitic acid, characterized by its ester linkage. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Naphthyl Palmitate can be synthesized through the esterification reaction between beta-naphthol and palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process includes the purification of the product through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Beta-Naphthyl Palmitate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of beta-naphthol and palmitic acid.
Oxidation: The naphthalene ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing different substituents.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like aluminum chloride.
Major Products Formed:
Hydrolysis: Beta-naphthol and palmitic acid.
Oxidation: Oxidized derivatives of the naphthalene ring.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
Beta-Naphthyl Palmitate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Employed in biochemical assays to study enzyme activity and substrate specificity.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of Beta-Naphthyl Palmitate involves its interaction with specific molecular targets and pathways. The ester linkage allows it to act as a substrate for esterases, enzymes that hydrolyze ester bonds. This hydrolysis releases beta-naphthol and palmitic acid, which can then participate in various biochemical processes. The naphthalene moiety may also interact with cellular receptors and enzymes, influencing biological activity.
Comparison with Similar Compounds
Beta-Naphthyl Acetate: An ester of beta-naphthol and acetic acid, used in similar applications but with different physical properties.
Beta-Naphthyl Laurate: An ester of beta-naphthol and lauric acid, with applications in organic synthesis and industrial processes.
Uniqueness: Beta-Naphthyl Palmitate is unique due to its longer carbon chain (palmitic acid), which imparts distinct physical and chemical properties compared to shorter-chain esters. This makes it particularly useful in applications requiring specific solubility and stability characteristics.
Properties
IUPAC Name |
naphthalen-2-yl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-26(27)28-25-21-20-23-17-15-16-18-24(23)22-25/h15-18,20-22H,2-14,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCOXWREQWKNAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


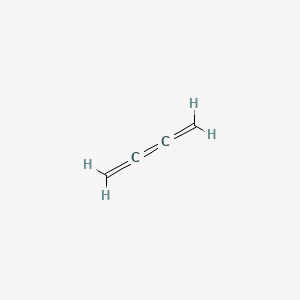
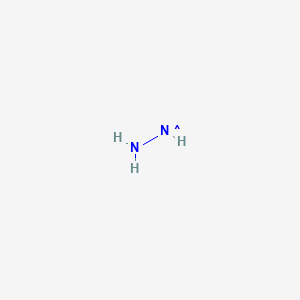
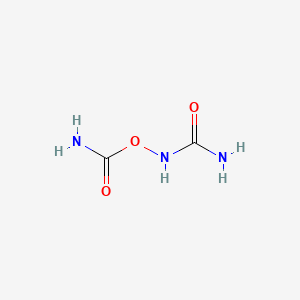
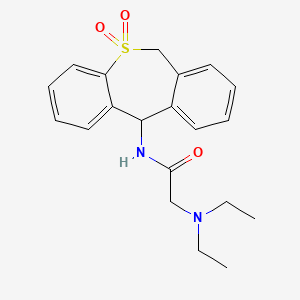
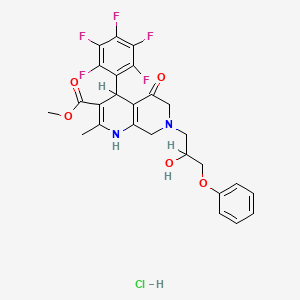
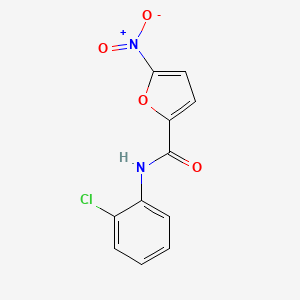
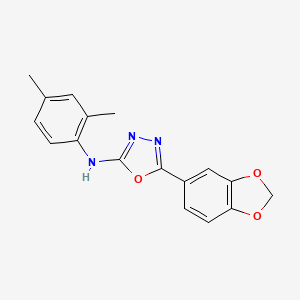
![1-[2-(3,4-Dimethoxyphenyl)-1-oxoethyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B1194060.png)
